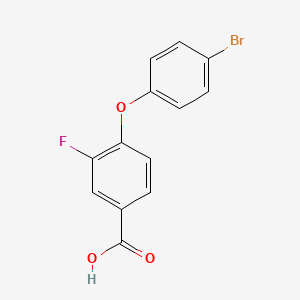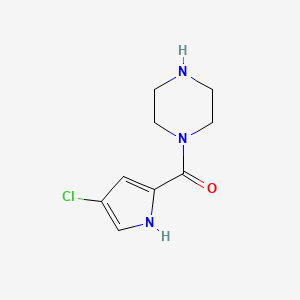
1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine
Overview
Description
“1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine” is a chemical compound with the molecular formula C9H12ClN3O and a molecular weight of 213.67 . It is a powder in physical form .
Synthesis Analysis
The synthesis of pyrrole compounds, such as “1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine”, often involves the Paal-Knorr pyrrole condensation . This reaction involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .
Molecular Structure Analysis
The InChI code for “1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine” is 1S/C9H12ClN3O/c10-7-5-8(12-6-7)9(14)13-3-1-11-2-4-13/h5-6,11-12H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine” is a powder in physical form . It has a molecular weight of 213.67 . The compound is stored at room temperature .
Scientific Research Applications
Organocatalytic Synthesis of Pyrroles
- Scientific Field: Organic Chemistry
- Application Summary: Pyrrole rings are used in the synthesis of diverse structural scaffolds. They have gained much attention due to their remarkable biological activities, pharmaceutical application, intermediate in the synthesis of many natural products, and material science application .
- Methods of Application: Organocatalytic approaches have provided a new alternative for the construction of pyrrole rings. These approaches are considered efficient and align with the principles of green chemistry .
- Results or Outcomes: A vast array of synthetic procedures has been developed for the construction of pyrroles using organocatalytic approaches .
Medicinal Applications of Pyrrole
- Scientific Field: Medicinal Chemistry
- Application Summary: Pyrrole is a biologically active scaffold that possesses a diverse range of activities. It is found in many natural products and marketed drugs .
- Methods of Application: Different pharmacophores are combined in a pyrrole ring system to form more active compounds .
- Results or Outcomes: Marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
properties
IUPAC Name |
(4-chloro-1H-pyrrol-2-yl)-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-7-5-8(12-6-7)9(14)13-3-1-11-2-4-13/h5-6,11-12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQAPAGISIYULT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



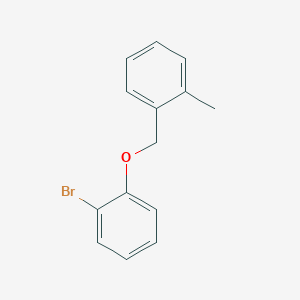
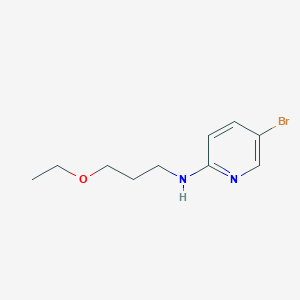
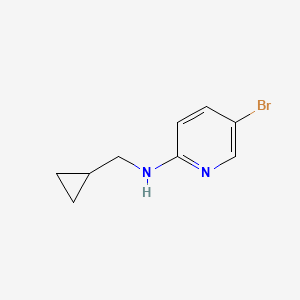
![2-[(3-Cyanophenyl)methanesulfonyl]benzoic acid](/img/structure/B1518858.png)
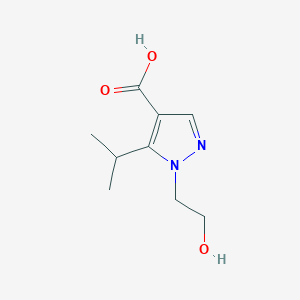
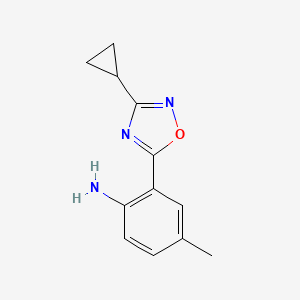
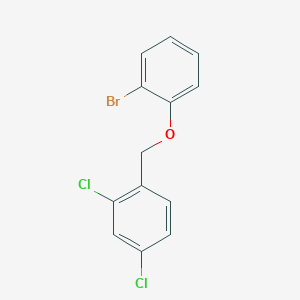
![[3-(2,2,2-Trifluoroethoxy)phenyl]methanol](/img/structure/B1518868.png)
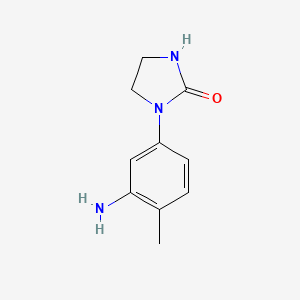
![4,5-Dimethoxy-2-{[(propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1518871.png)
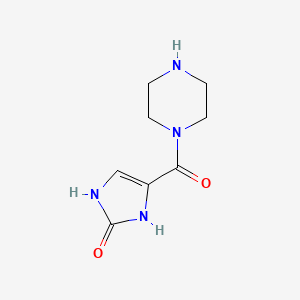
![5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B1518875.png)
![4-[(2-Cyanophenyl)sulfanyl]benzoic acid](/img/structure/B1518876.png)
